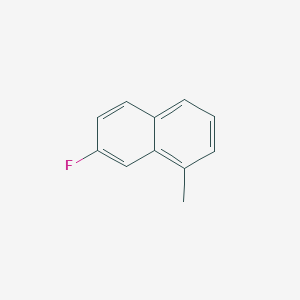

7-Fluoro-1-methylnaphthalene

描述

Structure

3D Structure

属性

分子式 |

C11H9F |

|---|---|

分子量 |

160.19 g/mol |

IUPAC 名称 |

7-fluoro-1-methylnaphthalene |

InChI |

InChI=1S/C11H9F/c1-8-3-2-4-9-5-6-10(12)7-11(8)9/h2-7H,1H3 |

InChI 键 |

JYQQLZHPVDOYLL-UHFFFAOYSA-N |

规范 SMILES |

CC1=C2C=C(C=CC2=CC=C1)F |

产品来源 |

United States |

Chemical Reactivity and Transformation Mechanisms of 7 Fluoro 1 Methylnaphthalene

Electrophilic Aromatic Substitution Reactions: Regiodirecting Effects of Fluorine and Methyl Groups

Electrophilic aromatic substitution (EAS) on the naphthalene (B1677914) ring is a foundational reaction class. The reactivity and regioselectivity of these substitutions on 7-Fluoro-1-methylnaphthalene are dictated by the combined influence of the activating methyl group and the deactivating, yet directing, fluorine substituent.

In naphthalene, electrophilic attack preferentially occurs at the α-positions (1, 4, 5, 8) over the β-positions (2, 3, 6, 7) because the carbocation intermediate formed from α-attack is better stabilized by resonance. uomustansiriyah.edu.iqmasterorganicchemistry.com In this compound, two key substituents modulate this inherent reactivity:

1-Methyl Group : An electron-donating group that activates the ring towards electrophilic attack. It is an ortho, para-director, enhancing the electron density primarily at the 2 and 4 positions, and to a lesser extent at the 5 and 8 positions. savemyexams.com

The synergy of these effects suggests that electrophilic attack will overwhelmingly favor the ring bearing the activating methyl group. The primary sites for substitution are predicted to be positions 4 and 2, which are activated by the methyl group and are inherently favored α- and β-positions, respectively. Position 5 (an α-position) is also a likely site, while position 8 is activated by both groups but is sterically hindered by the proximate 1-methyl group (a peri-interaction).

Nitration Pathways and Product Distribution

| Position of Nitration | Predicted Product | Expected Yield | Rationale |

|---|---|---|---|

| 4-position | 7-Fluoro-1-methyl-4-nitronaphthalene | Major | Highly activated α-position, para to the methyl group. savemyexams.com |

| 2-position | 7-Fluoro-1-methyl-2-nitronaphthalene | Minor | Activated β-position, ortho to the methyl group. |

| 5-position | 7-Fluoro-4-methyl-5-nitronaphthalene | Minor | Activated α-position in the adjacent ring. |

| 8-position | 7-Fluoro-1-methyl-8-nitronaphthalene | Trace/None | Activated α-position, but subject to significant steric hindrance from the peri-methyl group. |

Sulfonation and Halogenation Reactions

Sulfonation of naphthalene derivatives is highly sensitive to reaction conditions. shokubai.org Reaction at lower temperatures typically yields the kinetically favored α-sulfonic acid, while higher temperatures allow for equilibration to the thermodynamically more stable β-sulfonic acid. researchgate.net For this compound, sulfonation at the 4-position (an α-position) is expected to be the dominant kinetic product due to electronic activation from the methyl group. Studies on 1-fluoronaphthalene (B124137) confirm that sulfonation occurs predominantly at the 4-position. stackexchange.com

Halogenation (e.g., bromination or chlorination) of naphthalene occurs readily, often without a Lewis acid catalyst, and shows a strong preference for substitution at an α-position. uomustansiriyah.edu.iqmasterorganicchemistry.com For this compound, the reaction is predicted to yield primarily the 4-halo derivative due to the powerful directing effect of the 1-methyl group.

| Reaction | Predicted Major Product | Rationale |

|---|---|---|

| Sulfonation (Kinetic Control) | This compound-4-sulfonic acid | Attack at the most activated α-position, consistent with studies on related compounds. stackexchange.com |

| Halogenation (e.g., Bromination) | 4-Bromo-7-fluoro-1-methylnaphthalene | Strong preference for substitution at the electronically activated α-position. uomustansiriyah.edu.iq |

Nucleophilic Aromatic Substitution (SNAr) and C-F Bond Activation

The carbon-fluorine bond is the strongest single bond to carbon, making its cleavage a significant chemical challenge. nih.gov Nucleophilic aromatic substitution (SNAr) on fluoroarenes typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the fluorine atom to stabilize the negatively charged Meisenheimer intermediate. wikipedia.org In this compound, the presence of the electron-donating 1-methyl group disfavors the classical SNAr mechanism by destabilizing this intermediate.

However, modern synthetic methods have enabled SNAr on unactivated fluoroarenes. nih.gov Organic photoredox catalysis, for example, can facilitate the reaction by generating a cation radical from the fluoroarene, which dramatically accelerates nucleophilic attack. nih.govresearchgate.net This approach could allow for the substitution of the fluorine in this compound with various nucleophiles like azoles, amines, or carboxylic acids under mild conditions. researchgate.net

Mechanistic Insights into C-F Bond Cleavage and Substituent Influence

Cleavage of the C-F bond in this compound can be conceptualized through several mechanistic paradigms:

Addition-Elimination (SNAr): In a potential photoredox-catalyzed cycle, single-electron oxidation of the naphthalene ring would be followed by the attack of a nucleophile. nih.gov Subsequent loss of a fluoride (B91410) ion and reduction of the resulting radical cation would yield the substituted product and regenerate the photocatalyst. The electron-donating methyl group, while hindering a traditional thermal SNAr, would facilitate the initial single-electron oxidation step required for the photocatalytic pathway.

Transition-Metal-Mediated Cleavage: Low-valent transition metals can cleave C-F bonds through oxidative addition. rsc.orgresearchgate.net This process involves the insertion of the metal center into the C-F bond, forming an organometallic aryl fluoride complex. researchgate.net The efficiency of this process depends heavily on the metal, its ligand sphere, and the electronic properties of the fluoroarene. rsc.org

The primary influence of the 1-methyl substituent is electronic; it increases the electron density of the naphthalene system, thereby strengthening the C-F bond against nucleophilic attack while simultaneously making the molecule more susceptible to oxidative processes, such as those initiated by photoredox or certain metal catalysts.

Application in Building Block Derivatization

The ability to selectively functionalize the C-F bond transforms this compound from a simple fluorinated aromatic into a versatile synthetic building block. While direct examples are limited, the principles of SNAr and metal-catalyzed C-F activation open numerous possibilities for derivatization. For instance, replacement of the fluorine atom with functionalities such as amino, alkoxy, or cyano groups provides access to a new range of substituted naphthalenes that may be difficult to synthesize through other routes. Such derivatization is crucial in medicinal chemistry and materials science, where fluorinated naphthalenes and their derivatives are explored for their potential biological activities and unique chemical properties. ontosight.aicymitquimica.com The synthesis of related compounds, such as substituted fluoromethylnaphthalenes, highlights the utility of these molecules as precursors to more complex structures. cdnsciencepub.commdpi.com

Metal-Catalyzed Functionalization and C-H Activation Reactions

Direct C-H activation has become a powerful tool for the step-economic functionalization of aromatic compounds. rsc.org These reactions, often catalyzed by transition metals like palladium, rhodium, or ruthenium, can form new carbon-carbon or carbon-heteroatom bonds at positions that are otherwise difficult to access. mdpi.comnih.govnih.gov

For 1-substituted naphthalenes, C-H activation can be directed to nearly every position on the ring system, depending on the catalyst and directing group employed. nih.govnih.gov In this compound, which lacks a strong coordinating directing group, functionalization would likely be governed by the inherent steric and electronic properties of the substrate.

Based on reviews of C-H activation on naphthalene systems, several outcomes are plausible:

C-5 Functionalization: The C-5 position is electronically distinct and sterically accessible. Ruthenium-catalyzed reactions have been shown to functionalize the C-5 position of 1-substituted naphthalenes. nih.gov

C-4 Functionalization: The C-4 position is electronically activated by the 1-methyl group and could be a target for certain palladium-catalyzed processes.

Distal C-H Activation: Some catalytic systems are capable of functionalizing positions far from existing substituents, potentially targeting the C-5 or C-6 positions.

The development of these reactions provides a complementary strategy to classical electrophilic substitution, offering alternative pathways to novel derivatives of this compound for applications in materials and pharmaceutical research. mdpi.comresearchgate.net

Oxidation, Reduction, and Hydrogenation Reactions of the Naphthalene Core and Side Chain

The reactivity of this compound in oxidation, reduction, and hydrogenation reactions is influenced by the electronic properties of the fluorine substituent and the inherent reactivity of the naphthalene ring system and the methyl group. While specific studies on this compound are limited, the behavior of related naphthalene derivatives provides a strong basis for predicting its chemical transformations.

Oxidation:

The oxidation of 1-methylnaphthalene (B46632), a closely related compound, can occur at either the aromatic core or the methyl side chain, depending on the reaction conditions. Oxidation of the naphthalene core often proceeds via the formation of epoxides, which can then be converted to dihydrodiols and phenols. For instance, the microbial oxidation of naphthalene by Pseudomonas putida involves the formation of (+)-cis-1(R),2(S)-dihydroxy-1,2-dihydronaphthalene. acs.org A similar pathway could be anticipated for this compound, although the fluorine atom's electron-withdrawing nature might influence the regioselectivity of the initial epoxidation.

Side-chain oxidation of methylnaphthalenes is also a significant transformation pathway. Under atmospheric conditions, the photo-oxidation of 1-methylnaphthalene can lead to the formation of 1-naphthaldehyde (B104281) and 1-naphthoic acid through radical-mediated processes. scirp.org It is proposed that the reaction is initiated by hydroxyl radicals, leading to the formation of a 1-methylnaphthyl radical, which then reacts with oxygen. scirp.org In the case of this compound, the fluorine substituent would likely remain intact during these side-chain oxidations. Studies on the oxidation of 1-methylnaphthalene in the presence of environmentally persistent free radicals (EPFRs) have shown the formation of various oxygenated products, including 1,4-naphthoquinone (B94277) and hydroxymethylnaphthalene isomers, through OH radical-mediated reactions. nih.govnih.gov

Reduction:

The reduction of the naphthalene core typically requires more forcing conditions than the reduction of isolated benzene (B151609) rings. Catalytic hydrogenation is a common method for this transformation. Depending on the catalyst and reaction conditions (temperature, pressure), either partial or complete saturation of the aromatic system can be achieved. For instance, asymmetric hydrogenation of vinyl fluorides fused to a naphthalene ring has been achieved with high enantioselectivity using iridium-N,P-ligand complexes. nih.govrsc.org This suggests that the naphthalene core of this compound could be selectively hydrogenated. The fluorine substituent is generally stable under these conditions.

The reduction of functional groups that might be introduced onto the this compound scaffold is also a key transformation. For example, a nitro group, if present, could be reduced to an amino group using various reducing agents. Similarly, a carbonyl group, such as in an aldehyde or ketone derivative, can be reduced to an alcohol. The reduction of fluorinated 1-methyl-2-naphthaldehydes and fluorinated methyl 2-naphthoates to the corresponding alcohols has been successfully carried out using lithium aluminum hydride (LiAlH4). tandfonline.com

Hydrogenation:

Catalytic hydrogenation of naphthalene and its derivatives can yield either tetralin (1,2,3,4-tetrahydronaphthalene) or decalin (decahydronaphthalene) derivatives. The regioselectivity of the hydrogenation is influenced by the substituents on the naphthalene ring. For this compound, hydrogenation would likely lead to the corresponding 7-fluoro-1-methyltetralin. The presence of fluorine can sometimes influence the catalyst's activity and selectivity. For example, palladium-catalyzed transfer hydrogenation has been used for the reduction of fluorinated tetralone imines with good enantioselectivity, demonstrating tolerance for the fluorine substituent. smolecule.com

The following table summarizes the expected products from the oxidation, reduction, and hydrogenation of this compound based on the reactivity of analogous compounds.

| Reaction Type | Reagents/Conditions | Potential Products of this compound | Supporting Evidence from Analogous Compounds |

| Side-Chain Oxidation | UV light, air (OH radicals) | 7-Fluoro-1-naphthaldehyde, 7-Fluoro-1-naphthoic acid | Photo-oxidation of 1-methylnaphthalene yields 1-naphthaldehyde and 1-naphthoic acid. scirp.org |

| Ring Oxidation | Microbial (e.g., Pseudomonas putida) | cis-Dihydrodiol derivatives | Microbial oxidation of naphthalene yields cis-1,2-dihydroxy-1,2-dihydronaphthalene. acs.org |

| Ring Hydrogenation | Catalytic Hydrogenation (e.g., Ir-N,P complexes, H₂) | 7-Fluoro-1-methyl-1,2,3,4-tetrahydronaphthalene | Asymmetric hydrogenation of naphthalene-fused vinyl fluorides is established. nih.govrsc.org |

| Functional Group Reduction (Example: Aldehyde) | LiAlH₄ | 7-Fluoro-1-(hydroxymethyl)naphthalene | Reduction of fluorinated 1-methyl-2-naphthaldehydes with LiAlH₄ is known. tandfonline.com |

Derivatization via the Methyl Moiety: Side-Chain Reactivity (e.g., Radical Reactions, Functional Group Interconversions)

The methyl group of this compound serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups. These transformations primarily involve radical reactions and functional group interconversions.

Radical Reactions:

The benzylic position of the methyl group is susceptible to radical abstraction, initiating a cascade of potential reactions. Hydrogen abstraction from the methyl group of 1-methylnaphthalene by radicals like the hydroxyl radical (•OH) is a key step in its atmospheric oxidation, leading to the formation of a 1-naphthylmethyl radical. mdpi.com This radical can then react with molecular oxygen to form a peroxy radical, which can subsequently transform into stable products like 1-naphthaldehyde. scirp.orgnih.gov A similar radical-initiated pathway is expected for this compound.

The 1-naphthylmethyl radical can also participate in dimerization reactions, especially in an inert atmosphere. scirp.org Furthermore, it can react with other radical species, if present, leading to a variety of functionalized products. For example, reactions with methyl radicals (•CH₃) or hydroxyl radicals (•OH) can lead to the formation of ethylnaphthalene or naphthylmethanol derivatives, respectively. mdpi.com

Functional Group Interconversions:

The methyl group can be converted into a range of other functional groups through multi-step synthetic sequences. A common strategy involves the initial bromination of the methyl group using N-bromosuccinimide (NBS) to form a bromomethyl derivative. This benzylic bromide is a versatile intermediate for subsequent nucleophilic substitution reactions.

For instance, the bromomethyl derivative can be converted to:

An alcohol (hydroxymethyl derivative) by hydrolysis.

A nitrile (cyanomethyl derivative) by reaction with cyanide salts.

An ether by reaction with alkoxides.

These functional groups can then be further elaborated. For example, the alcohol can be oxidized to an aldehyde or a carboxylic acid. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine. A detailed study on the synthesis of various substituted fluoromethylnaphthalenes highlights the conversion of a methyl group to a bromomethyl group, which is then fluorinated. cdnsciencepub.com The reduction of a naphthoic acid (derived from the oxidation of a methyl ketone) to a carbinol (alcohol) with lithium aluminum hydride is also a key functional group interconversion. cdnsciencepub.com

The following table outlines some key functional group interconversions starting from the methyl group of this compound, based on established synthetic methodologies for related naphthalene compounds.

| Starting Group | Reagents/Conditions | Intermediate/Product Group | Example Application |

| -CH₃ | N-Bromosuccinimide (NBS) | -CH₂Br | Key intermediate for nucleophilic substitution. tandfonline.comcdnsciencepub.com |

| -CH₂Br | H₂O or OH⁻ | -CH₂OH | Synthesis of naphthylmethanols. tandfonline.com |

| -CH₂Br | CN⁻ | -CH₂CN | Precursor to carboxylic acids and amines. cdnsciencepub.com |

| -CH₂OH | PBr₃/LiBr | -CH₂Br | Bromination of alcohols. tandfonline.com |

| -CH₂OH | Oxidation (e.g., PCC, DMP) | -CHO | Synthesis of naphthaldehydes. |

| -CHO | Oxidation (e.g., KMnO₄, Ag₂O) | -COOH | Synthesis of naphthoic acids. cdnsciencepub.com |

| -COOH | Reduction (e.g., LiAlH₄) | -CH₂OH | Reduction of carboxylic acids to alcohols. cdnsciencepub.com |

Advanced Spectroscopic and Structural Elucidation of 7 Fluoro 1 Methylnaphthalene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Characterization

High-resolution NMR spectroscopy is an indispensable technique for the complete structural assignment of 7-Fluoro-1-methylnaphthalene. By analyzing the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, a comprehensive picture of the molecular architecture can be assembled.

¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis and Correlation

The ¹H, ¹³C, and ¹⁹F NMR spectra provide foundational information about the electronic environment of each nucleus. The chemical shift (δ) of each nucleus is highly sensitive to the effects of shielding and deshielding from surrounding electrons, which are influenced by the electronegative fluorine atom and the aromatic ring currents of the naphthalene (B1677914) system.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The aromatic protons will appear in the downfield region (typically 7.0-8.5 ppm) due to the deshielding effect of the naphthalene ring current. The presence of the fluorine at the C-7 position will influence the chemical shifts of adjacent protons (H-6 and H-8) and introduce through-bond scalar couplings (J-couplings). The methyl group protons at the C-1 position will appear as a singlet in the upfield region (around 2.5-2.7 ppm), slightly deshielded by the aromatic ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display eleven unique signals corresponding to the eleven carbon atoms in the molecule. The carbon atom directly bonded to the fluorine (C-7) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) and its chemical shift will be significantly influenced by the high electronegativity of fluorine, typically appearing in the 160-165 ppm range. The chemical shifts of other carbons in the ring will also be affected by the fluorine substituent.

¹⁹F NMR Spectroscopy: Fluorine-19 is a highly sensitive nucleus (100% natural abundance, spin I=½), making ¹⁹F NMR a powerful tool. huji.ac.il The spectrum for this compound will show a single resonance, as there is only one fluorine atom. The chemical shift provides a sensitive probe of the fluorine's local environment. For fluoronaphthalenes, these shifts are characteristic and can be used for definitive identification.

While a complete experimental dataset for this compound is not publicly available, the following table presents predicted chemical shifts based on data from analogous compounds such as 1-fluoronaphthalene (B124137) and 1-methylnaphthalene (B46632).

| Nucleus | Predicted Chemical Shift (δ) in ppm | Key Influences and Expected Multiplicity |

| ¹H (Aromatic) | 7.2 - 8.2 | Deshielding from aromatic ring; Splitting due to H-H and H-F coupling. |

| ¹H (Methyl) | ~2.6 | Aromatic ring deshielding; Likely a singlet or very narrow doublet due to long-range coupling. |

| ¹³C (C-7) | 160 - 165 | Strong deshielding by fluorine; Large doublet due to ¹JCF coupling. |

| ¹³C (Aromatic) | 110 - 135 | Varied electronic environments; Doublets or triplets due to nJCF coupling. |

| ¹³C (Methyl) | ~20 | Aliphatic carbon attached to an aromatic ring. |

| ¹⁹F | -110 to -120 | Referenced to CFCl₃; Sensitive to substitution on the naphthalene ring. |

Multi-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC, NOESY) for Connectivity and Spatial Relationships

To establish the definitive connectivity of atoms, multi-dimensional NMR experiments are essential. These techniques correlate signals from different nuclei, revealing bonding pathways and through-space interactions.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. westmont.edu For this compound, COSY would reveal the connectivity between adjacent protons on the naphthalene rings, helping to trace the proton network and confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to (one-bond ¹H-¹³C correlation). researchgate.net This is a crucial experiment for assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). researchgate.net HMBC is vital for piecing together the carbon skeleton. For instance, it would show a correlation between the methyl protons and the C-1, C-2, and C-8a carbons, confirming the position of the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformational preferences. In this compound, a NOESY experiment would show a correlation between the methyl protons at C-1 and the peri-proton at C-8, confirming their spatial proximity.

Fluorine-Induced Coupling Constants (nJCF, nJHF) and Their Structural Implications

The presence of the fluorine atom introduces spin-spin coupling to nearby carbon and hydrogen nuclei, providing valuable structural information. These coupling constants (J-values), measured in Hertz (Hz), are transmitted through the chemical bonds.

Carbon-Fluorine Coupling (nJCF): The magnitude of the coupling constant depends on the number of bonds (n) separating the carbon and fluorine atoms.

¹JCF: The one-bond coupling between C-7 and the fluorine atom is typically very large, often in the range of -240 to -260 Hz.

²JCF: Two-bond couplings (to C-6 and C-8) are smaller, usually around 20-30 Hz.

³JCF: Three-bond couplings (to C-5 and C-8a) are generally in the range of 5-10 Hz.

Hydrogen-Fluorine Coupling (nJHF): The coupling between fluorine and protons also provides key assignment data.

³JHF (ortho): The three-bond coupling between the fluorine at C-7 and the protons at C-6 and C-8 is expected to be in the range of 8-11 Hz.

⁴JHF (meta): The four-bond coupling to H-5 would be smaller, typically 4-7 Hz.

⁵JHF (para): A five-bond coupling to H-2 might also be observable, though it would be significantly smaller (< 3 Hz).

The following table summarizes the expected fluorine coupling constants in this compound.

| Coupling Type | Involved Nuclei | Number of Bonds (n) | Expected Magnitude (Hz) |

| ¹JCF | C7 - F | 1 | 240 - 260 |

| ²JCF | C6 - F, C8 - F | 2 | 20 - 30 |

| ³JCF | C5 - F, C8a - F | 3 | 5 - 10 |

| ³JHF | H6 - F, H8 - F | 3 | 8 - 11 |

| ⁴JHF | H5 - F | 4 | 4 - 7 |

| ⁵JHF | H2 - F | 5 | < 3 |

Temperature-Dependent NMR Studies for Conformational Dynamics and Intermolecular Interactions

Temperature-dependent NMR studies involve acquiring spectra at various temperatures to investigate dynamic processes such as conformational changes or intermolecular interactions. nist.gov For a relatively rigid molecule like this compound, significant conformational dynamics are not expected. However, these studies can provide information on the rotation of the methyl group and subtle changes in molecular geometry with temperature. Furthermore, changes in chemical shifts with temperature can indicate the presence and nature of intermolecular interactions, such as π-π stacking, in concentrated solutions. A linear change in proton chemical shifts with temperature is common, but any deviation from linearity could suggest a shift in an equilibrium between different aggregated states. nist.gov

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Analysis

Characteristic Vibrational Modes and Detailed Functional Group Identification

The vibrational spectrum of this compound is dominated by modes associated with the substituted naphthalene ring and the methyl group.

Aromatic C-H Stretching: These vibrations typically occur in the region of 3000–3100 cm⁻¹.

Aliphatic C-H Stretching: The methyl group will exhibit symmetric and asymmetric C-H stretching vibrations between 2850 and 3000 cm⁻¹.

C=C Aromatic Ring Stretching: Strong bands associated with the stretching of the carbon-carbon double bonds within the naphthalene ring are expected between 1450 and 1650 cm⁻¹.

C-F Stretching: A strong, characteristic absorption band due to the C-F bond stretch is anticipated. For aromatic fluorides, this band typically appears in the 1250–1100 cm⁻¹ region. This is often one of the most intense peaks in the IR spectrum and is a key diagnostic feature.

In-Plane and Out-of-Plane C-H Bending: Vibrations from the bending of the aromatic C-H bonds occur at lower frequencies. The out-of-plane bending modes (900–675 cm⁻¹) are particularly useful for determining the substitution pattern of the aromatic ring.

The following table outlines the expected characteristic vibrational frequencies for this compound based on data for related compounds.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Strong |

| Aliphatic C-H Stretch (CH₃) | 3000 - 2850 | Medium | Medium |

| Aromatic C=C Stretch | 1650 - 1450 | Strong-Medium | Strong |

| C-H Bending (CH₃) | 1470 - 1370 | Medium | Weak |

| Aromatic C-F Stretch | 1250 - 1100 | Very Strong | Weak |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong | Weak |

Conformational Analysis and Investigation of Intermolecular Hydrogen Bonding

The conformational analysis of this compound is primarily concerned with the orientation of the methyl group relative to the naphthalene ring. Due to the steric hindrance between the methyl group at the C1 position and the hydrogen atom at the C8 position (a peri-interaction), the methyl group is expected to be twisted out of the plane of the naphthalene ring. This distortion is a common feature in 1-substituted naphthalenes. mdpi.com

While this compound itself does not possess classical hydrogen bond donors (like -OH or -NH), the fluorine atom can act as a weak hydrogen bond acceptor. In the presence of suitable donor molecules, weak intermolecular hydrogen bonds of the C–H···F type could potentially influence the crystal packing and solution-state conformation. Studies on related molecules, such as 1-fluoronaphthalene complexed with water, have shown that water can interact through both O–H···F and C–H···O hydrogen bonds, highlighting the fluorine atom's ability to participate in such interactions. acs.org In a pure solid or liquid state of this compound, interactions would be dominated by van der Waals forces and potential, albeit very weak, C-H···F interactions between molecules. Quantum chemical calculations are often employed to determine the stability of different conformers and the strength of potential intramolecular and intermolecular hydrogen bonds. researchgate.net

High-Resolution Mass Spectrometry (HRMS) and Detailed Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound by providing a highly accurate mass measurement of its molecular ion. nih.govspringernature.com This accuracy allows for the determination of the elemental composition, distinguishing it from other isomers or compounds with the same nominal mass. thermofisher.commdpi.com

The theoretical exact mass of the molecular ion ([M]⁺˙) of this compound (C₁₁H₉F) can be calculated as follows:

C₁₁: 11 × 12.000000 = 132.000000

H₉: 9 × 1.007825 = 9.070425

F₁: 1 × 18.998403 = 18.998403

Total Exact Mass: 159.068828 Da

The fragmentation pathway of this compound under electron ionization (EI) conditions can be predicted based on the fragmentation patterns of related aromatic compounds. nih.govresearchgate.net The molecular ion ([M]⁺˙ at m/z 160) is expected to be the base peak due to the stability of the aromatic system.

A plausible fragmentation pathway would involve:

Loss of a hydrogen radical (H•): The primary fragmentation step is often the loss of a hydrogen atom from the methyl group to form a stable tropylium-like or benzyl-like cation ([M-H]⁺) at m/z 159. This ion benefits from resonance stabilization.

Loss of methyl radical (•CH₃): Cleavage of the C-C bond can lead to the loss of a methyl radical, resulting in a fluoronaphthyl cation ([M-CH₃]⁺) at m/z 145.

Loss of HF: Another possible fragmentation involves the rearrangement and subsequent elimination of a neutral hydrogen fluoride (B91410) molecule, yielding an ion at m/z 140 ([M-HF]⁺˙).

Further Fragmentation: Subsequent fragmentation could involve the loss of acetylene (C₂H₂) from the naphthalene ring system, a characteristic fragmentation pattern for polycyclic aromatic hydrocarbons.

Table 1: Predicted HRMS Data and Major Fragments for this compound

| Ion Formula | Calculated m/z | Identity | Fragmentation Step |

| [C₁₁H₉F]⁺˙ | 160.0688 | Molecular Ion | - |

| [C₁₁H₈F]⁺ | 159.0609 | [M-H]⁺ | Loss of H• from methyl group |

| [C₁₀H₆F]⁺ | 145.0453 | [M-CH₃]⁺ | Loss of •CH₃ radical |

| [C₁₁H₈]⁺˙ | 140.0626 | [M-HF]⁺˙ | Loss of neutral HF |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) provides definitive structural confirmation by isolating a specific precursor ion and inducing its fragmentation. nih.govresearchgate.net For this compound, the molecular ion at m/z 160 would be selected in the first mass analyzer. This isolated ion is then subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. nih.gov

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties

The electronic absorption and emission properties of this compound are dictated by the π-electron system of the naphthalene core, which is perturbed by the methyl and fluoro substituents. Naphthalene and its derivatives are well-known for their characteristic UV absorption and fluorescence spectra. nih.govnih.gov

Analysis of Electronic Transitions and Spectroscopic Signatures

The UV-Vis absorption spectrum of this compound in a non-polar solvent like cyclohexane is expected to exhibit multiple absorption bands characteristic of the naphthalene chromophore. photochemcad.com These bands correspond to π→π* electronic transitions. nbuv.gov.uaaip.org

¹Lₐ Band: A strong absorption band, typically observed around 270-290 nm for substituted naphthalenes. This band possesses some vibrational fine structure.

¹Lₑ Band: A weaker, but often highly structured, band found at longer wavelengths, typically around 300-325 nm.

¹Bₑ Band: A very intense absorption band located at shorter wavelengths, usually below 230 nm.

The positions and intensities of these bands are influenced by the substituents. The methyl group (an electron-donating group) and the fluorine atom (weakly deactivating via induction, but electron-donating via resonance) will cause slight shifts (likely bathochromic, or red-shifts) in the absorption maxima compared to unsubstituted naphthalene. mdpi.com

The fluorescence emission spectrum is typically a mirror image of the long-wavelength absorption band (¹Lₑ). core.ac.uk Upon excitation into one of its absorption bands, the molecule rapidly relaxes to the lowest vibrational level of the first excited singlet state (S₁) before emitting a photon to return to the ground state (S₀). ivypanda.com For substituted naphthalenes, this emission usually occurs in the 320-360 nm range and often displays vibrational fine structure. westmont.edu

Table 2: Expected Spectroscopic Properties of this compound

| Spectroscopic Technique | Property | Expected Wavelength/Range | Associated Transition |

| UV-Vis Absorption | ¹Bₑ Band | ~220-230 nm | S₀ → S₂ |

| UV-Vis Absorption | ¹Lₐ Band | ~275-290 nm | S₀ → S₁ |

| UV-Vis Absorption | ¹Lₑ Band | ~310-325 nm | S₀ → S₁ (vibrationally resolved) |

| Fluorescence Emission | Emission Maximum | ~325-350 nm | S₁ → S₀ |

Luminescence Properties and Quantum Yields

The luminescence of this compound is its fluorescence emission from the S₁ state. The efficiency of this process is quantified by the fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed. ivypanda.comresearchgate.net

Naphthalene itself has a fluorescence quantum yield of 0.23 in cyclohexane. photochemcad.commdpi.com Substituents can significantly alter this value. Silyl-substitution, for example, has been shown to increase the quantum yield of naphthalene derivatives. mdpi.com The introduction of a methyl group and a fluorine atom may lead to a moderate change in the quantum yield compared to the parent naphthalene. The exact value would depend on how these substituents affect the rates of radiative decay (fluorescence) versus non-radiative decay pathways (such as intersystem crossing to the triplet state). Generally, rigid aromatic molecules like naphthalenes have relatively high quantum yields. nih.gov

X-ray Crystallography for Solid-State Structural Determination

Crystal Packing and Detailed Intermolecular Interactions (e.g., C-H···F bonds, π-stacking)

Information regarding the specific crystal packing arrangement of this compound is not available in the public domain. Consequently, a discussion of its detailed intermolecular interactions, such as the presence and nature of C-H···F bonds and π-stacking interactions, cannot be presented.

Aromatic Ring Puckering and Conformational Analysis in the Solid State

Without crystallographic data, an analysis of the aromatic ring puckering and the specific solid-state conformation of this compound cannot be conducted. Such an analysis requires precise atomic coordinates and unit cell parameters, which are determined through techniques like X-ray crystallography.

Future experimental studies involving single-crystal X-ray diffraction or advanced computational modeling of this compound would be necessary to generate the data required to populate these sections with scientifically accurate information.

Computational and Theoretical Investigations of 7 Fluoro 1 Methylnaphthalene

Quantum Chemical Calculations (Density Functional Theory (DFT) and Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemistry, offering a window into molecular properties at the electronic level. For substituted naphthalenes, DFT has proven to be an effective approach, balancing computational cost with accuracy for predicting geometries, electronic structures, and other properties. iau.irresearchgate.net Ab initio methods, while more computationally intensive, provide benchmark data for validating DFT results.

Geometry optimization is a computational process used to find the minimum energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. arxiv.org For 7-Fluoro-1-methylnaphthalene, the primary source of conformational variability is the rotation of the methyl group attached to the C1 position.

A detailed conformational analysis would typically be performed by systematically rotating the methyl group (i.e., varying the C2-C1-C-H dihedral angle) and calculating the potential energy at each step. This process, known as a potential energy surface (PES) scan, identifies the rotational barriers and the lowest-energy (most stable) conformer. researchgate.net DFT methods, such as B3LYP combined with a basis set like 6-311++G(d,p), are well-suited for such analyses, providing a reliable description of the molecule's geometry. nih.goveurjchem.com The resulting optimized structure is the foundation for all subsequent property calculations.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Type | Atoms Involved | Predicted Value |

| Bond Length | C-C (aromatic) | C1-C2 | ~1.38 Å |

| Bond Length | C-C (aromatic) | C6-C7 | ~1.37 Å |

| Bond Length | C-F | C7-F | ~1.36 Å |

| Bond Length | C-C (alkyl) | C1-CH₃ | ~1.51 Å |

| Bond Angle | C-C-C | C2-C1-C9 | ~121° |

| Bond Angle | C-C-F | C6-C7-F | ~118° |

| Dihedral Angle | C-C-C-H | C2-C1-C(H₃)-H | ~60° (Staggered) |

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity and electronic properties. ucsb.edu It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. rsc.org The energy difference between them, the HOMO-LUMO gap, is a critical parameter indicating the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netschrodinger.com

For this compound, the HOMO and LUMO would be π-type orbitals delocalized across the naphthalene (B1677914) ring system. researchgate.netscribd.com The presence of substituents modifies their energy levels:

Methyl Group (-CH₃): As an electron-donating group, it is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. iau.ir

Fluoro Group (-F): Fluorine exhibits a dual electronic effect. It is strongly electron-withdrawing through the sigma bond (inductive effect) but can act as a weak π-electron donor through its lone pairs (resonance effect). nih.gov This complex influence can affect both HOMO and LUMO energies.

Computational studies on similar substituted naphthalenes show that inter-fragment orbital mixing plays a crucial role in determining the final HOMO and LUMO energies and narrowing the energy gap. rsc.orgrsc.org DFT calculations can precisely quantify these energies and visualize the spatial distribution of the FMOs. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Description |

| HOMO | -6.0 to -6.5 | Highest Occupied Molecular Orbital; π-orbital delocalized on the naphthalene core. |

| LUMO | -1.0 to -1.5 | Lowest Unoccupied Molecular Orbital; π*-orbital delocalized on the naphthalene core. |

| Energy Gap (ΔE) | 4.5 to 5.5 | Indicator of chemical stability and reactivity. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. libretexts.org It is an invaluable tool for predicting reactive sites, particularly for electrophilic and nucleophilic attack, and for understanding intermolecular interactions. wolfram.comucsb.edu The map is color-coded: red indicates regions of high electron density (negative potential), blue indicates regions of electron deficiency (positive potential), and green represents neutral potential. youtube.com

For this compound, the MEP map would be expected to show:

A region of strong negative potential (red) around the highly electronegative fluorine atom.

Regions of positive potential (blue) around the hydrogen atoms of the methyl group and the aromatic ring.

A large, electron-rich π-system (yellow to orange) above and below the plane of the naphthalene rings, which is characteristic of aromatic compounds. ucsb.edu

To quantify the charge distribution, methods like Natural Population Analysis (NPA) can be employed. These calculations assign partial charges to each atom in the molecule, providing a more detailed picture of the electronic effects of the substituents.

Table 3: Hypothetical Natural Population Analysis (NPA) Charges for Key Atoms

| Atom | Predicted NPA Charge (a.u.) | Rationale |

| F (Fluorine) | -0.3 to -0.4 | High electronegativity leads to significant negative charge. |

| C7 (Carbon bonded to F) | +0.2 to +0.3 | Electron withdrawal by the attached fluorine atom. |

| C1 (Carbon bonded to CH₃) | -0.1 to -0.2 | Electron donation from the methyl group. |

| H (on Methyl Group) | +0.1 to +0.2 | Less electronegative than carbon. |

Aromaticity and Fluorine Substituent Effects on the Naphthalene Ring System

Naphthalene is an archetypal aromatic compound, but its two rings are not electronically identical. reddit.com The introduction of substituents like fluorine and methyl groups can alter the electron delocalization and, consequently, the aromaticity of each ring.

Aromaticity can be quantified using various indices. The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometry-based index. acs.org It evaluates the deviation of bond lengths within a ring from an ideal aromatic reference value (for which HOMA = 1, as in benzene). nih.gov HOMA values closer to 1 indicate higher aromaticity, while values near 0 or negative suggest non-aromatic or anti-aromatic character, respectively. acs.org

For polycyclic systems like this compound, HOMA can be calculated for each ring separately, allowing for an assessment of how substituents affect local aromaticity. researchgate.net The electron-withdrawing nature of the fluorine at C7 would likely cause some bond length alternation in the substituted ring, potentially leading to a slight decrease in its HOMA value compared to the unsubstituted ring. researchgate.net The methyl group's effect is generally less pronounced but would also be captured by the HOMA analysis.

Table 4: Predicted HOMA Indices for the Rings of this compound

| Ring System | Predicted HOMA Value | Interpretation |

| Ring A (C1-C4, C9, C10) | ~0.85 - 0.90 | Highly aromatic, slightly perturbed by the methyl group. |

| Ring B (C5-C8, C9, C10) | ~0.80 - 0.85 | Highly aromatic, with aromaticity slightly reduced by the fluorine substituent. |

The influence of a substituent is not always confined to its immediate vicinity. In conjugated π-systems, electronic effects can be transmitted over several bonds. acs.org Fluorine, despite its high electronegativity, possesses lone pairs of electrons that can participate in resonance, donating electron density into the π-system. nih.gov

Theoretical studies on fluorinated naphthalenes have confirmed that fluorine substitution influences the electronic properties in remote parts of the molecule. acs.org These long-range interactions are transmitted efficiently via the mobile π-electrons, giving rise to significant resonance effects. acs.org In the case of this compound, the electronic perturbation caused by the fluorine atom at the 7-position would propagate through the entire naphthalene scaffold, influencing the reactivity and properties of the other ring and the methyl group at the 1-position. Computational methods are essential for mapping and quantifying the extent of these through-bond and through-space interactions.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data (e.g., NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, offering insights that complement and guide experimental work. nsf.govunibo.it Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine equilibrium geometries and predict various spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis). nih.gov

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational methods. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is effective for calculating the magnetic shielding tensors of nuclei. nih.gov For a molecule like this compound, these calculations can predict the chemical shift for each unique hydrogen and carbon atom in the structure. The predicted shifts are then typically scaled or referenced against a standard (e.g., Tetramethylsilane, TMS) to allow for direct comparison with experimental data. For related compounds like 1-methylnaphthalene (B46632), DFT calculations have shown good agreement with observed spectra. nih.gov The predicted values help in the definitive assignment of complex experimental spectra, especially for the quaternary carbons and closely spaced aromatic proton signals.

Vibrational (IR and Raman) Spectroscopy: Theoretical calculations can predict the harmonic vibrational frequencies of a molecule. These frequencies correspond to the fundamental vibrational modes that are active in IR and Raman spectroscopy. nih.gov For instance, DFT calculations can identify the frequencies associated with C-H stretching, C-F stretching, C-C stretching of the naphthalene core, and various bending modes. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by an empirical factor to improve correlation with experimental data. nih.gov These predicted spectra are invaluable for assigning the peaks observed in experimental FT-IR and FT-Raman spectra to specific molecular motions. nih.gov

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. researchgate.net For aromatic systems like naphthalene derivatives, these calculations can predict the energies of π→π* transitions, such as the ¹Lₐ and ¹Lₑ bands characteristic of the naphthalene chromophore. mdpi.comresearchgate.net The introduction of substituents like fluorine and methyl groups alters the energies of the molecular orbitals, leading to shifts in the absorption bands (bathochromic or hypsochromic shifts) that can be accurately modeled. mdpi.com

The correlation between predicted and experimental data is crucial for validating the computational model. A strong correlation allows researchers to confidently use computational spectroscopy to study transient species or molecules that are difficult to synthesize or isolate.

Table 1: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data for a Substituted Naphthalene Note: This table is a hypothetical representation for this compound, based on typical data for related compounds like 1-methylnaphthalene and 1-fluoronaphthalene (B124137) to illustrate the concept.

| Parameter | Predicted Value (Computational) | Experimental Value |

| ¹³C NMR | ||

| C1 Chemical Shift (ppm) | 134.5 | 133.8 |

| C7 Chemical Shift (ppm) | 161.2 (¹JCF = 245 Hz) | 159.8 (¹JCF = 244 Hz) |

| IR Spectroscopy | ||

| C-F Stretch (cm⁻¹) | 1275 | 1268 |

| C-H Aromatic Stretch (cm⁻¹) | 3060 | 3055 |

| UV-Vis Spectroscopy | ||

| ¹Lₐ Band λ_max (nm) | 285 | 288 |

| ¹Lₑ Band λ_max (nm) | 320 | 322 |

Reaction Mechanism Elucidation via Computational Pathways and Transition State Analysis

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, providing insights into reaction pathways, intermediate structures, and the energetics of transition states that are often inaccessible to experimental observation alone. For reactions involving this compound, quantum mechanical calculations can map out the entire potential energy surface.

The process begins with identifying the reactants and products. Computational methods are then used to locate the structures of any intermediates and, crucially, the transition states (TS) that connect them. A transition state is a first-order saddle point on the potential energy surface, representing the maximum energy barrier along the reaction coordinate. Locating a TS and confirming it has exactly one imaginary frequency corresponding to the motion along the reaction path is a key step in mechanism elucidation. researchgate.net

For example, in studying the atmospheric oxidation of a related compound, 2-methylnaphthalene, by hydroxyl (•OH) radicals, computational studies have shown that the reaction is primarily initiated by •OH addition to the aromatic ring. researchgate.net These studies calculate the energies of various possible addition products and the transition states leading to them, identifying the most favorable pathway. A similar approach applied to this compound would involve calculating the barriers for •OH addition at each possible position on the naphthalene ring, considering the directing effects of both the fluoro and methyl substituents.

Furthermore, once a transition state is located, Transition State Theory (TST) can be used to calculate the reaction rate constant. This allows for a quantitative comparison with experimental kinetics. researchgate.net By analyzing the geometric and electronic structure of the transition state, chemists can understand the key factors that control the reaction's feasibility and selectivity. For instance, the analysis can reveal the degree of bond breaking and bond formation at the transition state and how substituents stabilize or destabilize it. Such computational investigations are critical for understanding reaction outcomes in areas like organic synthesis, combustion chemistry, and atmospheric science. researchgate.netkaust.edu.sa

Molecular Dynamics Simulations to Understand Solution-Phase Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. dtu.dk By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior in condensed phases, such as in solution. arxiv.orgnih.gov For this compound, MD simulations can illuminate its behavior in various solvents, its aggregation tendencies, and the nature of its intermolecular interactions.

A typical MD simulation would involve placing one or more molecules of this compound in a simulation box filled with a chosen solvent (e.g., water, hexane, or methanol). The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system. The simulation then proceeds by calculating the forces on each atom and advancing their positions and velocities over small time steps.

These simulations can reveal key aspects of solution-phase behavior:

Solvation Structure: MD can determine how solvent molecules arrange themselves around the solute. For this compound, this would show the preferential orientation of polar or nonpolar solvent molecules around the hydrophobic naphthalene core and the more polar C-F bond.

Intermolecular Interactions: The simulations provide direct insight into the specific non-covalent interactions that govern the system's properties. For this compound, key interactions would include:

π-π Stacking: Interactions between the aromatic rings of two naphthalene molecules.

van der Waals Forces: General attractive and repulsive forces between molecules.

C-H···F Interactions: Weak hydrogen bonds involving the fluorine atom, which can influence crystal packing and molecular self-assembly. researchgate.net

π-hole Interactions: The electron-withdrawing nature of the fluorine atoms can create an electropositive region (a π-hole) on the naphthalene ring, which can interact with electron-rich species. rsc.org

Dynamical Properties: MD simulations can be used to calculate transport properties like diffusion coefficients and to observe conformational dynamics. For instance, simulations of water interacting with the parent naphthalene molecule have revealed the high mobility of water molecules across the aromatic surface, highlighting the dynamic nature of these hydrophobic interactions. nih.gov

By providing an atomistic-level view of molecular motion, MD simulations bridge the gap between static molecular structures and macroscopic properties, offering a deeper understanding of the behavior of this compound in a realistic solution environment.

Quantitative Structure-Property Relationship (QSPR) Studies based on Substituent Effects: Inductive and Resonance Contributions in Naphthalene Systems

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. nih.govnih.gov In the context of this compound, QSPR can be used to understand and predict properties based on the electronic effects of the fluoro and methyl substituents on the naphthalene system. The influence of these substituents is primarily understood through their inductive and resonance contributions. nih.gov

Inductive Effect (σ): This effect is transmitted through the sigma (σ) bonds and is related to the electronegativity of the atoms. learncbse.in

The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density in the sigma framework of the naphthalene ring.

The methyl group is an alkyl group and is considered electron-donating through the inductive effect (+I), pushing electron density into the ring system. learncbse.in

Resonance Effect (π): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring. msu.edukhanacademy.org

The fluorine atom , despite its high electronegativity, possesses lone pairs of electrons that can be delocalized into the naphthalene π-system. This makes it a π-electron donor, exerting a resonance effect (+R). nih.gov In substituted benzenes and naphthalenes, the inductive effect of halogens typically outweighs the resonance effect.

The methyl group can participate in hyperconjugation, a type of resonance effect where the electrons in the C-H sigma bonds overlap with the aromatic π-system, resulting in a weak electron-donating resonance effect (+R).

In the naphthalene system, the magnitude of these effects depends on the position of the substituent. researchgate.net For this compound, the -I and +R effects of the fluorine at the C7 position and the +I and +R effects of the methyl group at the C1 position collectively modulate the electron density across the entire ring system. This distribution of electron density directly impacts various properties:

Reactivity: Positions on the ring that are enriched in electron density will be more susceptible to electrophilic attack, while electron-deficient positions will be more prone to nucleophilic attack.

Spectroscopic Properties: The electron density around each carbon and hydrogen atom influences its NMR chemical shift. QSPR models have been successfully developed to predict ¹³C NMR chemical shifts in substituted naphthalenes based on descriptors that capture these electronic effects. nih.gov

Acidity/Basicity: The substituents will influence the pKa of any acidic or basic functional groups attached to the naphthalene ring.

By parameterizing the inductive (σ_I) and resonance (σ_R) contributions of different substituents, QSPR models can quantitatively predict properties for a wide range of naphthalene derivatives without the need for extensive experimental measurements. researchgate.net

Advanced Analytical Methodologies for Detection and Quantification of Fluoro Naphthalene Compounds in Complex Matrices

Chromatographic Separation Techniques for Trace Analysis

Chromatographic techniques are fundamental to the analysis of fluoro-naphthalene compounds, providing the necessary separation of the target analyte from a multitude of other components present in the sample matrix. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and determination of non-volatile or thermally sensitive organic compounds. ust.hk For compounds like 7-Fluoro-1-methylnaphthalene, reversed-phase (RP) HPLC is the most common approach, where a nonpolar stationary phase is used with a polar mobile phase, typically a mixture of water with acetonitrile or methanol. sielc.com

Advanced detectors are crucial for achieving the required sensitivity and selectivity.

Fluorescence Detection (FLD): A fluorescence detector is highly sensitive and selective for compounds that fluoresce. measurlabs.com It works by exciting the analyte at a specific wavelength and measuring the light emitted at a longer wavelength. scioninstruments.com Since naphthalene (B1677914) and its derivatives are often naturally fluorescent, FLD can detect these compounds at very low concentrations, making it ideal for trace analysis in environmental monitoring. measurlabs.comhplc.eu

Diode Array Detection (DAD): A Diode Array Detector, also known as a Photodiode Array (PDA) detector, measures the absorbance of the analyte across a wide spectrum of UV-Visible light simultaneously. ust.hk While generally less sensitive than FLD for fluorescent compounds, DAD provides valuable spectral information that can aid in peak identification and purity assessment. measurlabs.comnih.gov

Table 1: Illustrative HPLC-FLD/DAD Conditions for Fluoro-Naphthalene Analysis

| Parameter | Typical Setting |

|---|---|

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm particle size) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Fluorescence Detector | Excitation: 260 nm, Emission: 350 nm (Example wavelengths for PAHs) hplc.eu |

| Diode Array Detector | 200-400 nm |

Gas Chromatography (GC) is the premier technique for separating volatile and semi-volatile organic compounds. 6-napse.com Given its structure, this compound is expected to be sufficiently volatile and thermally stable for GC analysis. The sample is vaporized and transported through a capillary column by an inert carrier gas (e.g., helium or nitrogen). Separation is achieved based on the differential partitioning of analytes between the mobile gas phase and the stationary phase coated on the column walls. The choice of a stationary phase, often a polysiloxane-based polymer, is critical for achieving the desired separation. wiley.com

Hyphenated Techniques for Enhanced Selectivity and Sensitivity

To overcome the limitations of standalone chromatographic systems, hyphenated techniques that couple chromatography with mass spectrometry are employed. This combination provides a powerful tool for both the separation and definitive identification of analytes.

The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) is a robust and widely used method for the analysis of volatile and semi-volatile compounds. 6-napse.com After components are separated by the GC column, they enter the mass spectrometer, which acts as a highly specific detector. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound that serves as a chemical fingerprint. 6-napse.comnih.gov This allows for unambiguous identification of the target analyte.

For quantitative analysis, GC-MS can be operated in selected ion monitoring (SIM) mode, where the detector is set to monitor only a few specific ions characteristic of the analyte. shimadzu.com This significantly enhances sensitivity and reduces matrix interference. Further enhancement in selectivity can be achieved with tandem mass spectrometry (GC-MS/MS), which isolates a specific parent ion and fragments it to produce characteristic product ions, providing an additional layer of confirmation and filtering out background noise. thermofisher.com

Table 2: Example GC-MS Parameters for Naphthalene Derivative Analysis

| Parameter | Typical Setting |

|---|---|

| GC System | Gas Chromatograph with Capillary Column |

| Column | (5%-Phenyl)-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film) wiley.com |

| Carrier Gas | Helium at a constant flow rate |

| Oven Program | Temperature gradient (e.g., 50°C hold for 1 min, ramp at 20°C/min to 240°C) shimadzu.com |

| Injection Mode | Splitless or Split |

| MS System | Single Quadrupole or Tandem Quadrupole |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) |

For compounds that are not amenable to GC due to low volatility or thermal instability, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. uab.edu This is particularly relevant for analyzing metabolites or conjugated forms of fluoro-naphthalene compounds in biological matrices. nih.gov The LC system separates the analytes in the liquid phase, and the eluent is directed to an interface, such as an electrospray ionization (ESI) source, which generates gas-phase ions from the liquid stream. nih.govresearchgate.net

LC-MS and its tandem version, LC-MS/MS, offer high sensitivity and specificity for a wide range of compounds. researchgate.net The ability to analyze compounds directly without derivatization simplifies sample preparation. nih.gov LC-MS/MS is especially powerful for quantitative analysis in complex matrices like urine or plasma, as it can effectively distinguish the analyte from endogenous interferences. researchgate.net

Sample Preparation and Extraction Methods for Complex Matrices (e.g., Environmental Samples)

The quality of analytical data is highly dependent on the sample preparation step, which aims to isolate and concentrate the analyte of interest from the matrix and remove interfering substances. thermofisher.com For complex environmental samples such as soil, water, or tissue, a robust extraction and cleanup procedure is essential.

Common extraction techniques include:

Solid-Phase Extraction (SPE): This is a widely used cleanup and concentration technique where the sample is passed through a cartridge containing a solid sorbent. lcms.cz The analyte is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. thermofisher.comlcms.cz

Liquid-Liquid Extraction (LLE): This classic method involves partitioning the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. epa.gov

Accelerated Solvent Extraction (ASE): This technique uses elevated temperatures and pressures to increase the efficiency and speed of extracting analytes from solid and semi-solid samples, while reducing solvent consumption compared to traditional methods like Soxhlet extraction. analiticaweb.com.br

The choice of method depends on the analyte's properties, the matrix type, and the required detection limits. epa.gov

Table 3: Summary of Extraction Methods for Fluoro-Naphthalene Compounds

| Extraction Method | Principle | Typical Matrix | Advantages |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent, interferences are washed away, and the analyte is eluted. lcms.cz | Water, Urine, Plasma | High recovery, good concentration factor, can be automated. thermofisher.com |

| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between an aqueous sample and an immiscible organic solvent based on solubility. epa.gov | Water, Wastewater | Simple, well-established technique. |

| Accelerated Solvent Extraction (ASE) | Uses elevated temperature and pressure to rapidly extract analytes from solid samples with organic solvents. analiticaweb.com.br | Soil, Sediment, Tissue | Fast, efficient, reduced solvent usage compared to older methods. analiticaweb.com.br |

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely utilized sample preparation technique designed to extract, concentrate, and purify analytes from a liquid phase by adsorbing them onto a solid stationary phase. fishersci.casigmaaldrich.com This method is valued for its efficiency, the ease of automation, and the significant reduction in the consumption of organic solvents compared to traditional liquid-liquid extraction. sigmaaldrich.com SPE is particularly effective for preparing liquid samples to extract semi-volatile or non-volatile analytes, such as fluoro-naphthalene compounds. sigmaaldrich.com

The versatility of SPE stems from the extensive range of available sorbent materials, which allows for tailored extraction strategies based on different types of interaction with the target compounds. mdpi.com Common phases include reversed-phase, normal-phase, and ion-exchange packings. sigmaaldrich.com For a compound like this compound, which is a derivative of a polycyclic aromatic hydrocarbon (PAH), reversed-phase sorbents like C8 or C18 are often employed due to their affinity for nonpolar to moderately polar compounds. nih.gov

The SPE process generally involves a sequence of steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest. The selection of appropriate solvents for each step is critical for achieving high recovery and purity of the target compound.

Recent advancements in SPE have led to the development of novel materials and formats to enhance performance. These include:

Dispersive Solid-Phase Extraction (d-SPE): In this approach, the sorbent is dispersed directly into the sample matrix, which increases the interaction surface area and can reduce extraction times. nih.govmdpi.com

Magnetic Solid-Phase Extraction (MSPE): This technique utilizes magnetic nanoparticles as the sorbent, allowing for easy separation of the sorbent from the sample matrix using an external magnetic field, thereby simplifying the procedure. cabidigitallibrary.orgjcchems.com

Polymeric Sorbents: Materials like Strata-X, a polymer based on polystyrene-divinylbenzene functionalized with pyrrolidone, offer high capacity and stability across a wide pH range, making them suitable for extracting a broad spectrum of compounds from aqueous matrices. mdpi.com

The selection of the optimal SPE protocol for this compound would depend on the specific characteristics of the matrix in which it is present. A typical method development process would involve screening various sorbent chemistries and elution solvents to maximize the recovery of the analyte while minimizing matrix effects. fishersci.ca

Table 1: Common Sorbent Materials in Solid-Phase Extraction (SPE)

| Sorbent Type | Interaction Mechanism | Typical Analytes |

|---|---|---|

| C18 (Octadecyl) | Reversed-Phase | Non-polar to moderately polar compounds (e.g., PAHs, pesticides) |

| C8 (Octyl) | Reversed-Phase | Similar to C18, but with less retention for non-polar compounds |

| Polymeric (e.g., Strata-X) | Reversed-Phase, Ion-Exchange | Wide range of acidic, basic, and neutral compounds |

| Florisil® | Normal-Phase (Adsorption) | Polar compounds from non-polar matrices (e.g., pesticides, PCBs) sigmaaldrich.com |

Accelerated Solvent Extraction (ASE) and Supercritical Fluid Extraction (SFE)

Accelerated Solvent Extraction (ASE)

Accelerated Solvent Extraction (ASE), also known as Pressurized Solvent Extraction (PSE), is a rapid and efficient technique for extracting organic compounds from solid and semi-solid matrices. nih.govthermofisher.com It utilizes conventional liquid solvents at elevated temperatures and pressures, which enhances the extraction kinetics. kemolab.hriaea.org This method significantly reduces extraction times and solvent consumption compared to traditional techniques like Soxhlet extraction. thermofisher.comkemolab.hr

The core principle of ASE involves heating the solvent above its atmospheric boiling point while maintaining it in a liquid state through the application of pressure. thermofisher.com These conditions lead to several advantages:

Increased solubility of the analyte in the solvent.

Faster diffusion rates of the solvent into the matrix and the analyte out of the matrix.

Decreased solvent viscosity, allowing for better penetration into the sample matrix. thermofisher.comthermofisher.com

Disruption of solute-matrix interactions, facilitating the release of the analyte. thermofisher.com

ASE is a U.S. EPA-approved method (Method 3545A) for the extraction of a wide range of organic pollutants, including polycyclic aromatic hydrocarbons (PAHs), from environmental samples. thermofisher.comthermofisher.comkemolab.hr For a compound such as this compound, ASE offers a robust and automated extraction solution. The selection of the extraction solvent is crucial; for PAHs, mixtures such as dichloromethane/acetone are commonly used. thermofisher.com A study on the extraction of PAHs from bituminous coal fly ash demonstrated that toluene (B28343) used in an ASE system was effective in recovering medium- and high-molecular-weight PAHs. nih.gov

Table 2: Typical ASE Parameters for PAH Extraction

| Parameter | Typical Value/Range |

|---|---|

| Temperature | 100 - 150 °C |

| Pressure | 1500 psi |

| Solvent | Dichloromethane/Acetone (1:1), Toluene, Hexane |

| Static Time | 3 - 10 minutes |

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) is an environmentally friendly extraction technique that employs a supercritical fluid as the solvent. csic.es A supercritical fluid is a substance at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. csic.esresearchgate.net Carbon dioxide (CO₂) is the most commonly used supercritical fluid due to its mild critical conditions (31.1 °C and 73.8 bar), non-toxicity, non-flammability, and low cost. mdpi.com

The solvating power of a supercritical fluid can be precisely controlled by manipulating the pressure and temperature, allowing for selective extraction of target analytes. csic.es For non-polar compounds like PAHs, supercritical CO₂ is an effective solvent. epa.gov For more polar compounds, a small amount of a polar organic solvent (a modifier), such as methanol, can be added to the CO₂ to increase its solvating strength. niscpr.res.in

SFE has been successfully applied to the extraction of PAHs from various matrices, including airborne particulate matter and coal fly ash. niscpr.res.innih.gov A comparative study showed that SFE can be more effective than ASE and Soxhlet for extracting PAHs from airborne particles. niscpr.res.in The efficiency of SFE is influenced by several parameters, including pressure, temperature, extraction time, and the use of modifiers. mdpi.comniscpr.res.in Research on the SFE of naphthalene from soil indicated that the water content of the matrix can also impact extraction efficiency, with lower water content leading to more rapid mass transfer. nih.gov

Table 3: SFE Parameters for PAH Extraction from Airborne Particulate Matter

| Parameter | Condition |

|---|---|

| Supercritical Fluid | Carbon Dioxide |

| Modifier | 10% Methanol |

| Pressure | 400 atm |

| Temperature | Room Temperature |

Source: niscpr.res.in

Electrochemical Detection Methods for Redox-Active Fluoronaphthalenes

Electrochemical detection methods offer a sensitive, rapid, and cost-effective approach for the analysis of electroactive compounds. mdpi.com These techniques are based on measuring the current or potential changes resulting from the oxidation or reduction of an analyte at an electrode surface. mdpi.com For a compound like this compound to be detectable by these methods, it must be redox-active, meaning it can undergo electron transfer reactions (oxidation or reduction) within the applied potential window.

Electrochemical sensors, including biosensors, have been developed for the detection of various naphthalene derivatives. researchgate.netnih.gov These sensors often utilize modified electrodes to enhance sensitivity and selectivity. For instance, a study on amino-substituted naphthalenes used a hairpin DNA-modified gold electrode. The interaction of the naphthalene compounds with the DNA caused a measurable change in the charge transfer resistance, which was detected by electrochemical impedance spectroscopy (EIS). nih.gov

Key electrochemical techniques that could be applied for the detection of redox-active fluoronaphthalenes include:

Cyclic Voltammetry (CV): A fundamental technique used to probe the redox behavior of a compound by measuring the current response to a triangular potential sweep.

Differential Pulse Voltammetry (DPV): A more sensitive technique than CV that minimizes background currents, allowing for lower detection limits. researchgate.net

Electrochemical Impedance Spectroscopy (EIS): A method that measures the impedance of an electrode-solution interface over a range of frequencies, providing information about charge transfer kinetics and surface binding events. mdpi.com

The development of an electrochemical sensor for this compound would involve identifying its oxidation or reduction potential and then optimizing the electrode material and experimental conditions to achieve a sensitive and selective response. The use of nanomaterials, such as diamond nanoparticles or graphene oxide, on the electrode surface could further enhance the sensor's performance by increasing the electroactive surface area and facilitating electron transfer. mdpi.comrsc.org

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetone |

| Alumina |

| Carbon Dioxide |

| Dichloromethane |

| Florisil® |

| Hexane |

| Methanol |

| Naphthalene |

| Polystyrene-divinylbenzene |

Future Research Directions and Outlook in 7 Fluoro 1 Methylnaphthalene Chemistry

Development of Novel, Highly Regioselective, and Sustainable Synthetic Routes

The synthesis of specifically substituted naphthalenes presents an ongoing challenge for chemists. chemistryviews.org Current synthetic strategies often begin with substituted benzene (B151609) derivatives and require multiple steps to construct the naphthalene (B1677914) scaffold, or they rely on functionalizing the naphthalene core, which can lead to mixtures of isomers. chemistryviews.org The development of synthetic routes that offer precise control over the placement of substituents, known as regioselectivity, is a primary goal.

Further Exploration of C-F Bond Reactivity and Activation for Advanced Functionalization

The carbon-fluorine bond is the strongest single bond in organic chemistry, which contributes to the high thermal and chemical stability of fluorinated compounds. nih.gov However, this stability also presents a challenge for chemical modification. A key area of future research is the selective activation of the C-F bond in 7-Fluoro-1-methylnaphthalene, transforming the fluorine atom from a passive substituent into a versatile functional handle for subsequent chemical reactions.

Significant progress has been made in C-F bond activation using transition-metal complexes (e.g., nickel, palladium, cobalt) and main-group metals. rsc.orgmdpi.comrsc.org Future studies will aim to apply and optimize these catalytic systems for this compound. This could enable a range of cross-coupling reactions, allowing the fluorine atom to be replaced with other functional groups such as aryl, alkyl, or amino groups. The plausible reaction pathways for such transformations often involve oxidative addition of the C-F bond to a metal center, followed by transmetalation and reductive elimination. mdpi.com Understanding and controlling these mechanistic steps will be crucial for developing predictable and high-yielding functionalization reactions. mdpi.comnih.gov This would unlock access to a vast array of novel naphthalene derivatives with tailored properties for various applications.

Integration of Advanced Computational Modeling for Precise Property Prediction and Complex Reaction Mechanism Elucidation